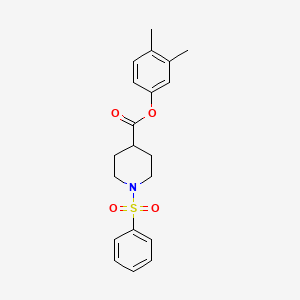
(3,4-Dimethylphenyl) 1-(benzenesulfonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethylphenyl) 1-(benzenesulfonyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl) 1-(benzenesulfonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions using benzenesulfonyl chloride and a base such as pyridine.
Esterification: The carboxylate group is introduced through esterification reactions involving carboxylic acids and alcohols under acidic conditions.
Substitution Reactions: The 3,4-dimethylphenyl group is introduced through substitution reactions using appropriate aryl halides and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl) 1-(benzenesulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides with palladium catalysts.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: Corresponding carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3,4-Dimethylphenyl) 1-(benzenesulfonyl)piperidine-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Piperidine derivatives are known to exhibit a range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure allows for interactions with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl) 1-(benzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzenesulfonyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorobenzyl)piperidin-4-yl (4-fluorophenyl)methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl (4-fluorophenyl)methanol
- 1-(4-Bromobenzyl)piperidin-4-yl (4-fluorophenyl)methanol
Uniqueness
(3,4-Dimethylphenyl) 1-(benzenesulfonyl)piperidine-4-carboxylate is unique due to the presence of both the 3,4-dimethylphenyl and benzenesulfonyl groups. These groups confer specific chemical and biological properties that distinguish it from other piperidine derivatives. The combination of these functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3,4-dimethylphenyl) 1-(benzenesulfonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-15-8-9-18(14-16(15)2)25-20(22)17-10-12-21(13-11-17)26(23,24)19-6-4-3-5-7-19/h3-9,14,17H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUOSYIUXPTFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
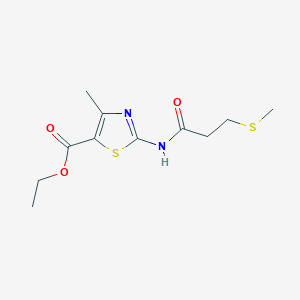
![2-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B5245994.png)
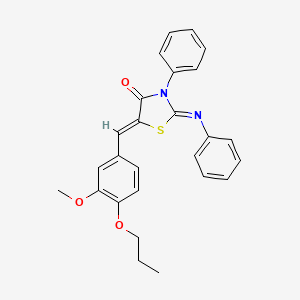
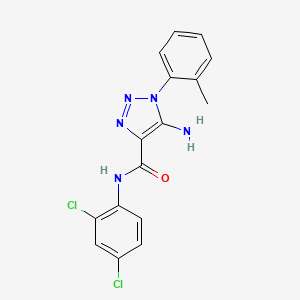
![prop-2-enyl (E)-2-[(4-methoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B5246012.png)

![(2S)-2-isopropyl-4-methyl-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5246031.png)
![1-cycloheptyl-N-[1-methyl-1-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5246037.png)
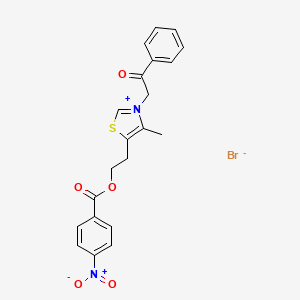
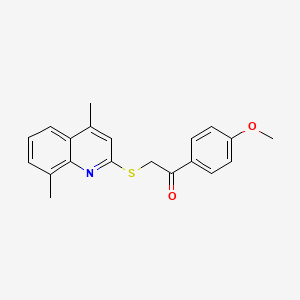
![(4Z)-2-PHENYL-4-{[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5246070.png)
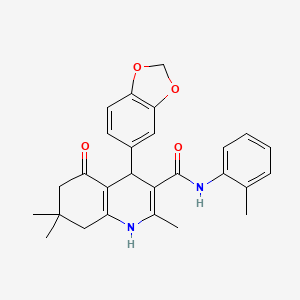
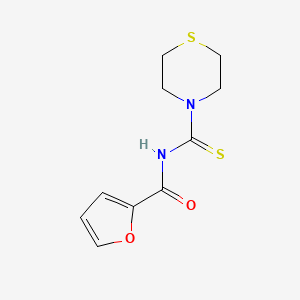
![1-chloro-2-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]-4-methylbenzene](/img/structure/B5246084.png)
